
3-甲基-d₃-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, a compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The deuterium atoms in 3-Methyl-d3-indole replace the hydrogen atoms, making it useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.
科学研究应用
3-Methyl-d3-indole has several applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: It helps in understanding the metabolic fate of indole derivatives in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and metabolism of indole-based drugs.
Industry: It is employed in the synthesis of fragrances and as a precursor in the production of various fine chemicals
作用机制
Target of Action
3-Methyl-d3-indole, like other indole derivatives, interacts with various cellular targets. It has been suggested that these compounds interact with enzymes, bringing about significant changes in metabolic pathways . Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
Mode of Action
The mode of action of 3-Methyl-d3-indole involves its interaction with its targets, leading to changes in cellular processes. These molecules generally reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Biochemical Pathways
3-Methyl-d3-indole affects various biochemical pathways. Indole can be produced from tryptophan by tryptophanase in many bacterial species . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These changes in metabolic pathways offer researchers valuable information about these complex processes .
Pharmacokinetics
It’s known that indole derivatives are extensively used in the pharmaceutical industries due to their wide spectrum of biological activities
Result of Action
The molecular and cellular effects of 3-Methyl-d3-indole’s action are diverse. As a signaling molecule, it plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . It’s also known to have anticancer properties, reducing oxidative stress, impeding DNA synthesis, influencing cell activation, proliferation, and apoptosis .
生化分析
Biochemical Properties
3-Methyl-d3-indole has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways . It has been used to prove that bioactivation of the pulmonary toxin 3-methylindole requires methyl carbon-hydrogen bond breakage in mice .
Cellular Effects
3-Methyl-d3-indole plays a crucial role in unraveling the mysteries of DNA, RNA, and other nucleic acids, providing insights into their structure and function . By interacting with enzymes, this compound can bring about significant changes in metabolic pathways, offering researchers valuable information about these complex processes .
Molecular Mechanism
The molecular mechanism of 3-Methyl-d3-indole involves its interaction with various enzymes, leading to significant changes in metabolic pathways . It has been used to prove that bioactivation of the pulmonary toxin 3-methylindole requires methyl carbon-hydrogen bond breakage in mice .
Metabolic Pathways
3-Methyl-d3-indole is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It plays a crucial role in unraveling the mysteries of DNA, RNA, and other nucleic acids, providing insights into their structure and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-d3-indole typically involves the deuteration of 3-methylindole. One common method includes the reaction of indole-3-carboxaldehyde with deuterated reagents under specific conditions. For instance, indole-3-carboxaldehyde can be reacted with deuterated methyl iodide in the presence of a base to yield 3-Methyl-d3-indole .
Industrial Production Methods: In an industrial setting, the production of 3-Methyl-d3-indole can be achieved through catalytic hydrogenation. For example, indole-3-carboxaldehyde can be hydrogenated in the presence of a deuterium source and a suitable catalyst, such as palladium on carbon, to produce 3-Methyl-d3-indole with high yield .
化学反应分析
Types of Reactions: 3-Methyl-d3-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyleneindolenine, a reactive intermediate.
Reduction: It can be reduced to form 3-methylindoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: 3-Methyleneindolenine
Reduction: 3-Methylindoline
Substitution: Various substituted indoles depending on the electrophile used.
相似化合物的比较
3-Methylindole: The non-deuterated form of 3-Methyl-d3-indole.
Indole-3-acetic acid: A plant hormone derived from indole.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties
Uniqueness: 3-Methyl-d3-indole is unique due to its deuterium labeling, which makes it particularly valuable in scientific research for tracing and studying metabolic pathways and reaction mechanisms. This isotopic labeling provides insights that are not possible with non-deuterated compounds .
属性
CAS 编号 |
111399-60-1 |
|---|---|
分子式 |
C9H9N |
分子量 |
134.196 |
IUPAC 名称 |
3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |
InChI 键 |
ZFRKQXVRDFCRJG-FIBGUPNXSA-N |
SMILES |
CC1=CNC2=CC=CC=C12 |
同义词 |
3-(Methyl-d3)-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide](/img/structure/B569851.png)
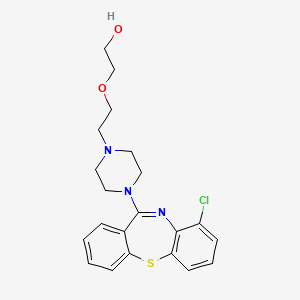

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B569856.png)
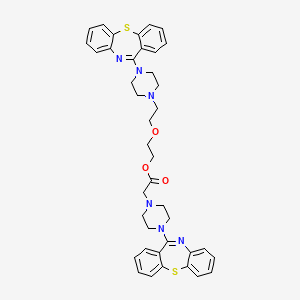
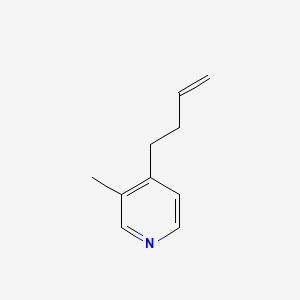
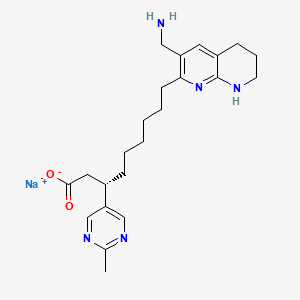
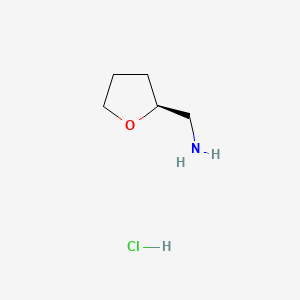
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride](/img/structure/B569864.png)
![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine](/img/structure/B569872.png)
